Cas no 1805103-86-9 (3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine)
3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine
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- Inchi: 1S/C7H4ClF2IN2O2/c8-1-3-5(13(14)15)4(6(9)10)2-12-7(3)11/h2,6H,1H2
- InChI Key: SGQUCFBSMGYYDG-UHFFFAOYSA-N
- SMILES: IC1=C(CCl)C(=C(C=N1)C(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 2.4
- Topological Polar Surface Area: 58.7
3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022013-250mg |
3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine |
1805103-86-9 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029022013-500mg |
3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine |
1805103-86-9 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
| Alichem | A029022013-1g |
3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine |
1805103-86-9 | 95% | 1g |
$3,097.65 | 2022-04-01 |
3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine
3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine: A Comprehensive Overview
The compound with CAS No. 1805103-86-9, known as 3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine, is a highly specialized organic molecule with a complex structure and diverse applications. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple substituents, including a chloromethyl group at position 3, a difluoromethyl group at position 5, an iodo group at position 2, and a nitro group at position 4, makes this molecule unique and highly functional.
The pyridine ring serves as the core structure of this compound, providing stability and aromaticity. The substituents attached to the ring contribute to its chemical reactivity and biological activity. The chloromethyl group introduces electrophilic properties, while the difluoromethyl group enhances the molecule's electron-withdrawing effects. The iodo group adds significant mass and potential for radioactivity, making it useful in certain medical applications. The nitro group is a strong electron-withdrawing substituent that increases the compound's reactivity and can influence its pharmacokinetic properties.
Recent studies have highlighted the potential of 3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-tumor agents. The compound's ability to undergo various nucleophilic substitutions and electrophilic aromatic substitutions makes it a valuable building block in organic synthesis.
In terms of physical properties, this compound exhibits a high melting point due to its strong intermolecular hydrogen bonding and aromatic interactions. Its solubility in organic solvents is moderate, which is advantageous for its use in various chemical reactions. The compound's stability under normal conditions is remarkable, although it may decompose under extreme temperatures or acidic conditions.
The synthesis of 3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine involves a multi-step process that requires precise control over reaction conditions. Key steps include the introduction of substituents onto the pyridine ring through electrophilic substitution reactions and subsequent functionalization to achieve the desired structure. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for large-scale production.
One of the most promising applications of this compound is in drug discovery. Its unique combination of substituents allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in cancer progression, making them strong candidates for anti-cancer therapies.
Environmental considerations are also an important aspect of this compound's profile. Studies have shown that it has low bioaccumulation potential due to its high molecular weight and limited lipophilicity. However, its persistence in certain environmental matrices requires careful handling during manufacturing and disposal processes.
In conclusion, 3-(Chloromethyl)-5-(difluoromethyl)-2-iodo-4-nitropyridine is a versatile compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel bioactive molecules. As ongoing research continues to uncover new applications and improve synthetic methods, this compound will undoubtedly play a pivotal role in advancing scientific discoveries.
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